![molecular formula C13H12N2Na2O14S2 B606409 Bis[3-(sodiosulfo)succinimidyl] ester d'acide glutarique CAS No. 881415-72-1](/img/structure/B606409.png)

Bis[3-(sodiosulfo)succinimidyl] ester d'acide glutarique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester” is a chemical compound with the molecular formula C13H12N2Na2O14S2 and a molecular weight of 530.34. It is also known as a BS2G Crosslinker and is a non-PEG linker. This compound is commonly used to covalently couple amine-containing biomolecules (e.g., proteins and peptides) to surfaces via amide linkages .

Synthesis Analysis

The synthesis of this compound involves the use of N-Hydroxysuccinimide (NHS) ester terminal groups. These groups are commonly used to covalently couple amine-containing biomolecules to surfaces via amide linkages . The active ester surface is formed by immersing a gold substrate in a 0.10 mM solution of 3,3′-dithiobis (succinimidyl) propionate (DSP), i.e., Lomant’s reagent, in ethanol. This step chemisorbs a monolayer of the gold-bound thiolate of DSP, 3-N-hydroxysuccinimidyl propanethiolate .

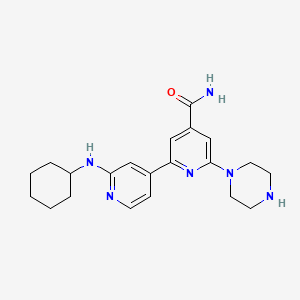

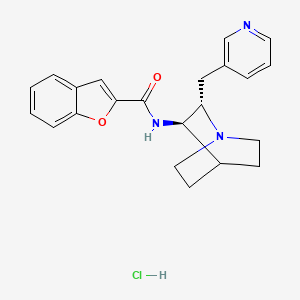

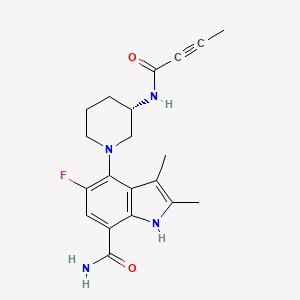

Molecular Structure Analysis

The molecule of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester contains a total of 46 bonds. There are 32 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 10 double bonds, 2 five-membered rings, 2 hydroxylamine(s) (aliphatic), 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically a competition between aminolysis and hydrolysis. Under conditions near physiological pH (pH 6 to pH 9), the hydrolysis of the ester group competes with the amidization process, potentially degrading the efficiency of the coupling chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 530.34 and a complex molecular formula of C13H12N2Na2O14S2. The molecule contains a variety of different types of bonds and functional groups, including double bonds, rotatable bonds, hydroxyl groups, and sulfonic acids .

Applications De Recherche Scientifique

Production biochimique

L'acide glutarique est un important produit chimique à cinq atomes de carbone utilisé pour synthétiser les polyesters et les polyamides {svg_1}. Il est largement utilisé dans de nombreux domaines biochimiques tels que les biens de consommation, le textile et les industries de la chaussure {svg_2}. Cependant, l'application de l'acide glutarique est limitée par le faible rendement de sa bioproduction {svg_3}. Une Escherichia coli LQ-1 modifiée métaboliquement basée sur la voie de la 5-aminovalérate (AMV) a été utilisée pour la fermentation en fed-batch de l'acide glutarique {svg_4}. Une production d'acide glutarique significativement améliorée de 53,7 g L –1 a été obtenue {svg_5}.

Polymérisation

L'acide glutarique peut être polymérisé avec différentes diamines pour produire de nouveaux polyamides {svg_6}. Avec l'introduction d'unités carbonées à nombre impair dans les polyamides, ils présentent de nouvelles propriétés telles qu'une élasticité élevée et une performance d'absorption d'eau en raison des différents réseaux de liaisons hydrogène entre les fonctions amide {svg_7}.

Organométalliques

L'acide glutarique est également intégré aux organométalliques pour les agents antimicrobiens, les transistors et les condensateurs {svg_8}.

Précurseur synthétique

Le glutarate, un dérivé de l'acide glutarique, est un précurseur synthétique du 1, 5-pentanediol, largement utilisé dans les polyesters et les polyuréthanes {svg_9}.

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester can be achieved through a two-step process. The first step involves the synthesis of 3-(sodiosulfo)succinimide, followed by the reaction of the resulting compound with glutaric acid diethyl ester.", "Starting Materials": [ "Succinimide", "Sodium hydroxide", "Sulfuric acid", "Glutaric acid diethyl ester", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(sodiosulfo)succinimide", "a. Dissolve 5.0 g of succinimide in 50 mL of chloroform in a round-bottom flask.", "b. Add 5.0 g of sodium hydroxide and 10 mL of water to the flask and stir the mixture for 5 minutes.", "c. Add 10 mL of sulfuric acid to the flask and stir the mixture for another 5 minutes.", "d. Separate the aqueous layer from the organic layer and discard the aqueous layer.", "e. Wash the organic layer with 50 mL of water and 50 mL of saturated sodium chloride solution.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(sodiosulfo)succinimide as a white solid.", "Step 2: Reaction of 3-(sodiosulfo)succinimide with glutaric acid diethyl ester", "a. Dissolve 2.0 g of glutaric acid diethyl ester and 2.5 g of 3-(sodiosulfo)succinimide in 20 mL of DMF in a round-bottom flask.", "b. Add 2.5 g of DCC to the flask and stir the mixture for 2 hours.", "c. Filter the mixture to remove the dicyclohexylurea precipitate.", "d. Wash the filtrate with 50 mL of water and 50 mL of saturated sodium chloride solution.", "e. Extract the organic layer with 50 mL of ethyl acetate and 50 mL of diethyl ether.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester as a white solid." ] } | |

Numéro CAS |

881415-72-1 |

Formule moléculaire |

C13H12N2Na2O14S2 |

Poids moléculaire |

530.34 |

Nom IUPAC |

disodium;1-[5-(2,5-dioxopyrrolidin-4-id-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate;sulfur trioxide |

InChI |

InChI=1S/C13H13N2O11S.2Na.O3S/c16-8-4-5-9(17)14(8)25-11(19)2-1-3-12(20)26-15-10(18)6-7(13(15)21)27(22,23)24;;;1-4(2)3/h4,7H,1-3,5-6H2,(H,22,23,24);;;/q-1;2*+1;/p-1 |

Clé InChI |

SKHSNDYBYHGHSQ-UHFFFAOYSA-M |

SMILES |

C1[CH-]C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].O=S(=O)=O.[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BS2G Crosslinker |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)